AKBA

5-Lipoxygenase Leukotriene Biosynthesis Anti-inflammatory

Procure certified high-purity AKBA (3-O-Acetyl-11-keto-β-boswellic acid) to eliminate the >100-fold activity variability observed in commercial Boswellia extracts where AKBA content ranges from undetectable to 3.83%. Only structurally intact AKBA delivers potent, non-redox 5-LOX inhibition (IC50 1.5 μM), the foundation of its anti-inflammatory, pro-apoptotic, and NF-κB-modulatory activity. Avoid unstandardized mixtures—β-boswellic acid and C4-modified analogs exhibit minimal to zero 5-LOX inhibition. Ideal for bioavailability-enhanced formulation development (water-soluble formulations increase Cmax by 111%) and QC standardization.

Molecular Formula C32H48O5
Molecular Weight 512.7 g/mol
CAS No. 67416-61-9
Cat. No. B1666735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAKBA
CAS67416-61-9
Synonyms3-O-acetyl-11-keto-boswellic acid
acetyl-11-keto-beta-boswellic acid
acetyl-11-keto-boswellic acid
acetyl-11-ketoboswellic acid
AcKBA
AKBA cpd
Molecular FormulaC32H48O5
Molecular Weight512.7 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C(=O)O)OC(=O)C)C)C)C2C1C)C)C
InChIInChI=1S/C32H48O5/c1-18-9-12-28(4)15-16-30(6)21(25(28)19(18)2)17-22(34)26-29(5)13-11-24(37-20(3)33)32(8,27(35)36)23(29)10-14-31(26,30)7/h17-19,23-26H,9-16H2,1-8H3,(H,35,36)/t18-,19+,23-,24-,25+,26-,28-,29+,30-,31-,32-/m1/s1
InChIKeyHMMGKOVEOFBCAU-BCDBGHSCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AKBA (CAS 67416-61-9) Procurement Specifications and Baseline Differentiation


3-O-Acetyl-11-keto-β-boswellic acid (AKBA) is a pentacyclic triterpene derived from the gum resin of Boswellia serrata and Boswellia carterii. It functions as a selective, non-redox, non-competitive inhibitor of 5-lipoxygenase (5-LOX), the key enzyme in leukotriene biosynthesis [1]. Among the boswellic acid family, AKBA is recognized as the most potent 5-LOX inhibitor, with an IC50 of 1.5 μM in intact human neutrophils, which is approximately two-fold more potent than its deacetylated analog 11-keto-β-boswellic acid (KBA, IC50 3 μM) and significantly more active than β-boswellic acid (β-BA), which lacks the 11-keto function and exhibits only partial inhibition [1].

AKBA Content Variability and Structural Specificity Preclude Generic Substitution


Substituting a generic Boswellia serrata extract or an unstandardized boswellic acid mixture for a well-defined AKBA material is scientifically unsound. Commercial extracts exhibit extreme variability in AKBA content, ranging from 0.03% to 3.83%, and in some samples, AKBA is undetectable [1]. Furthermore, the 5-LOX inhibitory activity is exquisitely sensitive to structural modifications. β-boswellic acid, which lacks the 11-keto group, shows only partial and incomplete 5-LOX inhibition, while derivatives lacking a hydrophilic group at C4 (e.g., 11-keto-β-boswellic acid methyl ester) exhibit no inhibitory activity at concentrations up to 50 μM [2]. Therefore, procurement of a material with a certified, high-percentage AKBA content is essential for achieving reproducible and potent biological activity.

Quantitative Evidence for AKBA Differentiation Against Comparators


AKBA Demonstrates 2-Fold Higher Potency for 5-LOX Inhibition Than KBA

In a direct head-to-head comparison using intact human neutrophils, AKBA exhibited an IC50 of 1.5 μM for 5-LOX inhibition, whereas KBA (11-keto-β-boswellic acid), its deacetylated analog, required a concentration of 3.0 μM to achieve the same effect [1]. This represents a 2-fold difference in potency. In a cell-free system (105,000 g supernatant), the IC50 values were 8 μM for AKBA and 20 μM for KBA, confirming that the acetyl group at the C3 position is a critical determinant of inhibitory activity [1].

5-Lipoxygenase Leukotriene Biosynthesis Anti-inflammatory

AKBA Induces Complete 5-LOX Inhibition, Whereas β-Boswellic Acid Yields Only Partial Suppression

In a comparative enzyme inhibition study, β-boswellic acid (β-BA), which lacks the 11-keto functional group, inhibited 5-LOX only partially and incompletely, whereas AKBA achieved complete inhibition at comparable concentrations [1]. Furthermore, β-BA was unable to fully prevent AKBA-induced 5-LOX inhibition, and non-inhibitory compounds like amyrin and acetyl-11-keto-amyrin almost completely antagonized the AKBA effect, shifting the concentration-inhibition curve for β-BA to the right [1]. This indicates that β-BA and AKBA compete for the same binding site, but only AKBA possesses the structural features (11-keto and hydrophilic C4 group) required for full inhibition.

5-Lipoxygenase Enzyme Inhibition Structure-Activity Relationship

High-AKBA Extract (10%) Delivers 8.5- to 110-Fold Higher Systemic Exposure Compared to Low-AKBA Extract (2%)

A comparative oral bioavailability study in an animal model demonstrated that a 10% AKBA extract provided dramatically higher systemic exposure than a 2% AKBA extract. At equivalent oral doses, the 10% AKBA material achieved 8.48-fold (at 5 mg/kg) to 110.53-fold (at 40 mg/kg) higher AUC (area under the curve, 0-α) compared to the 2% AKBA extract administered at 40 mg/kg [1]. This disproportionate increase in bioavailability is likely attributable to formulation factors and the saturation of metabolic pathways.

Bioavailability Pharmacokinetics In Vivo Efficacy

Enhanced Formulation (78% AKBA Water-Soluble) Increases Cmax by 111% and AUC by 16-25% Over Standard 30% Extract

A randomized, open-label, two-way crossover study in healthy human volunteers compared the pharmacokinetics of a water-soluble Boswellia extract standardized to 78% AKBA (LI51202F1) against a standard 30% AKBA extract (5-Loxin). Both formulations were administered at a dose equivalent to 30 mg of AKBA. The water-soluble 78% AKBA formulation achieved a 111.11% higher Cmax and 25.49% higher AUC0-t (16.13% higher AUC0-∞) compared to the standard 30% AKBA extract [1].

Bioavailability Formulation Science Clinical Pharmacokinetics

High-AKBA Extract (10%) Demonstrates Superior In Vivo Anti-Arthritic Efficacy Over Low-AKBA Extract (2%) and Diclofenac

In a Freund's Complete Adjuvant (FCA)-induced arthritis model in rats, a 10% AKBA extract was compared to a 2% AKBA extract and the NSAID diclofenac. Percentage paw edema inhibition by 10% AKBA at doses of 20 mg/kg and 40 mg/kg was significantly higher than that achieved by the 2% regular AKBA extract at 40 mg/kg and diclofenac at 10 mg/kg [1]. Additionally, 10% AKBA significantly reduced erythrocyte sedimentation rate (ESR), a marker of inflammation, compared to the FCA-treated group [1].

Anti-inflammatory Arthritis In Vivo Efficacy

AKBA Content in Commercial Extracts Varies Over 100-Fold, Directly Correlating with Antioxidant Activity

Analysis of multiple commercially available Boswellia serrata extracts revealed that AKBA content varied dramatically from 3.83 ± 0.10% to 0.03 ± 0.004%, with one sample showing undetectable AKBA [1]. Critically, the extract with the highest AKBA concentration (3.83%) also exhibited the highest antioxidant power and phenolic content [1]. This establishes a direct quantitative link between AKBA content and a key quality/activity parameter.

Quality Control Standardization Antioxidant Activity

Evidence-Based Application Scenarios for AKBA in Research and Development


Preclinical Models of Rheumatoid Arthritis and Inflammatory Joint Disease

Based on in vivo evidence demonstrating that a 10% AKBA extract significantly reduces paw edema and erythrocyte sedimentation rate (ESR) in an FCA-induced arthritis model, outperforming both a 2% AKBA extract and diclofenac [1], AKBA is well-suited for studies investigating novel therapeutics for rheumatoid arthritis and other inflammatory joint conditions.

Development of Enhanced Bioavailability Formulations for Oral Delivery

Human pharmacokinetic data show that a water-soluble 78% AKBA formulation increases Cmax by 111% and AUC by 16-25% compared to a standard 30% extract [2]. This makes AKBA a prime candidate for formulation development aimed at improving the oral bioavailability of lipophilic boswellic acids for nutraceutical or pharmaceutical applications.

Cancer Research Targeting 5-LOX, NF-κB, and Apoptotic Pathways

AKBA has demonstrated potent 5-LOX inhibition with an IC50 of 1.5 μM [3], and it suppresses NF-κB activation and induces apoptosis in various cancer cell lines [4]. This dual mechanism of action positions AKBA as a valuable tool compound for oncology research, particularly in cancers where leukotriene signaling and NF-κB-mediated survival pathways are implicated.

Quality Control and Standardization of Boswellia-Derived Materials

Given the >100-fold variability in AKBA content observed across commercial Boswellia serrata extracts, which directly correlates with antioxidant activity [5], AKBA serves as a critical marker compound for the quality control and standardization of Boswellia gum resin, extracts, and finished products, ensuring batch-to-batch consistency and activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for AKBA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.